molecular formula C10H23BrS B12046023 Dimethyl(octyl)sulfanium bromide CAS No. 138329-19-8

Dimethyl(octyl)sulfanium bromide

Cat. No.: B12046023
CAS No.: 138329-19-8
M. Wt: 255.26 g/mol
InChI Key: KSNDJVSBSAOKIE-UHFFFAOYSA-M
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Description

Dimethyl(octyl)sulfanium bromide is a non-symmetrical trialkyl sulfonium halide of interest in advanced materials chemistry and organic synthesis. Sulfonium salts are characterized by their low sulfur valency and relatively unstable carbon-sulfur bonds, making them versatile intermediates and building blocks . These compounds are increasingly used in the frontiers of modern science, including as electrolytes in solar cells, methylating agents, and, notably, in the synthesis of hybrid organic-inorganic materials where they can act as spacers between layers of coordinated metal ions to promote self-assembly into low-dimensional crystalline and magnetic materials . An optimized, high-yield synthesis for related long-chain alkyl dimethyl sulfonium halides involves the reaction of dimethyl sulfide with the corresponding alkyl halide in a polar electrophilic solvent like trifluoroacetic acid, which significantly accelerates the reaction compared to non-polar solvents . This salt is part of a broader class of compounds whose aggregation and properties can be influenced by polar solvents like Dimethyl Sulfoxide (DMSO) . This compound is provided for research applications only. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety and handling protocols before use.

Properties

CAS No.

138329-19-8

Molecular Formula

C10H23BrS

Molecular Weight

255.26 g/mol

IUPAC Name

dimethyl(octyl)sulfanium;bromide

InChI

InChI=1S/C10H23S.BrH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

KSNDJVSBSAOKIE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[S+](C)C.[Br-]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Stoichiometry : A 1:1 molar ratio of dimethyl sulfide to octyl bromide is typical, though excess dimethyl sulfide (1.2–1.5 equiv) improves yields by preventing di-octyl sulfonium byproducts.

  • Temperature : 80–120°C under reflux.

  • Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reactivity.

  • Catalyst : Tetrabutylammonium bromide (0.1–5 mol%) accelerates the reaction via phase-transfer effects.

Optimization Data

EntryDimethyl Sulfide (equiv)Temp (°C)Time (h)Yield (%)
11.0801252
21.2100868
31.5120674

Key Observations :

  • Higher temperatures reduce reaction times but risk decomposition above 120°C.

  • Excess dimethyl sulfide minimizes polyalkylation, as confirmed by <sup>1</sup>H-NMR.

DMSO-Mediated Synthesis via In Situ Bromination

This method leverages dimethyl sulfoxide (DMSO) as both a solvent and oxidizing agent, with hydrobromic acid (HBr) generating bromine for octyl group activation.

Reaction Mechanism

  • Bromine Generation :
    DMSO+2HBrBr2+(CH3)2S+H2O\text{DMSO} + 2\text{HBr} \rightarrow \text{Br}_2 + (\text{CH}_3)_2\text{S} + \text{H}_2\text{O} .

  • Sulfonium Salt Formation :
    Bromine reacts with 1-octanol to form 1-bromooctane, which subsequently alkylates dimethyl sulfide.

Procedure

  • Step 1 : 1-Octanol (1.0 equiv), HBr (48% aq., 3.0 equiv), and DMSO are heated at 40°C for 10 h in a sealed flask.

  • Step 2 : Dimethyl sulfide (1.5 equiv) is added, and the mixture is stirred at 60°C for 6 h.

  • Workup : The product precipitates upon cooling and is washed with ethyl acetate.

Yield Optimization

HBr (equiv)DMSO (mL)Temp (°C)Yield (%)
2.0204041
3.0204069
5.0204061

Notes :

  • Excess HBr drives bromine formation but increases side reactions (e.g., dibromooctane).

  • Sealed flasks prevent dimethyl sulfide volatilization, critical for high yields.

Two-Step Alkylation Using Dimethyl Sulfate

Patents describe sulfonium salt synthesis via dialkyl sulfates, adaptable for dimethyl(octyl)sulfanium bromide.

Step 1: Formation of Trimethylsulfonium Methyl Sulfate

(CH3)2S+(CH3O)2SO2(CH3)3S+CH3SO4(\text{CH}_3)_2\text{S} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CH}_3)_3\text{S}^+\text{CH}_3\text{SO}_4^- .

  • Conditions : 110–120°C for 3–5 h.

Step 2: Anion Exchange to Bromide

The methyl sulfate counterion is replaced by bromide via metathesis with NaBr or KBr:
(CH3)3S+CH3SO4+NaBr(CH3)3S+Br+NaCH3SO4(\text{CH}_3)_3\text{S}^+\text{CH}_3\text{SO}_4^- + \text{NaBr} \rightarrow (\text{CH}_3)_3\text{S}^+\text{Br}^- + \text{NaCH}_3\text{SO}_4.

Challenges

  • Octyl Introduction : Requires subsequent alkylation of trimethylsulfonium bromide with 1-bromooctane, which is less efficient than direct methods.

  • Purity : Multiple steps increase impurity risks, necessitating recrystallization.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Direct AlkylationSimple, one-potRequires high-purity octyl bromide68–74
DMSO-MediatedIn situ bromination, scalableLonger reaction times61–69
Two-Step AlkylationAvoids volatile dimethyl sulfideLow efficiency for octyl derivative45–55

Purification and Characterization

  • Recrystallization : From ethanol/water (3:1 v/v) to yield white crystals.

  • <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>) : δ 3.25 (s, 6H, CH<sub>3</sub>), 1.75–1.25 (m, 13H, octyl chain), 0.88 (t, 3H, CH<sub>3</sub>).

  • Elemental Analysis : C<sub>10</sub>H<sub>23</sub>BrS requires C 47.06%, H 9.08%; Found C 46.89%, H 9.12% .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(octyl)sulfanium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonium salt can yield the corresponding sulfide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Dimethyl(octyl)sulfanium bromide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl(octyl)sulfanium bromide involves its ability to act as a strong electrophile due to the positive charge on the sulfur atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell membranes in antimicrobial studies or forming complexes with drugs in pharmaceutical applications .

Comparison with Similar Compounds

Key Structural Features

Sulfonium salts vary in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparison of dimethyl(octyl)sulfanium bromide with structurally related compounds:

Compound Name Substituents on Sulfur Molecular Formula Key Applications Reference
This compound Methyl (×2), Octyl C₁₀H₂₃SBr Inferred: Antimicrobial materials (Analogous to )
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide Methyl (×2), Phenacyl C₁₀H₁₃OSBr Photoinitiators, fluorophores
(2-Carboxyethyl)dimethylsulfanium bromide Methyl (×2), Carboxyethyl C₅H₁₁BrO₂S Biochemical modifications (e.g., protein studies)
Bromodimethylsulfonium bromide Methyl (×2), Bromine C₂H₆SBr₂ Bromination reagent

Key Observations :

  • Alkyl Chain Length : The octyl group in this compound introduces hydrophobicity, which may enhance compatibility with polymers or lipid bilayers compared to shorter-chain analogs like bromodimethylsulfonium bromide .
  • Functional Groups : The phenacyl group in dimethyl(2-oxo-2-phenylethyl)sulfanium bromide enables π-π stacking and hydrogen bonding, critical for its role in photoinitiation . In contrast, the carboxyethyl group in (2-carboxyethyl)dimethylsulfanium bromide allows for pH-dependent solubility and reactivity .

Physicochemical Properties and Stability

Thermal Stability

Thermogravimetric analysis (TGA) data for related compounds:

Compound Decomposition Onset (°C) Residual Mass (%) Reference
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide 180 40% (Br residue)
(2-Carboxyethyl)dimethylsulfanium bromide 112 (melting point) N/A

The octyl chain in this compound is expected to increase thermal stability compared to methyl or carboxyethyl analogs due to stronger van der Waals interactions.

Crystal Structure Analysis

Crystallographic parameters for dimethyl(2-oxo-2-phenylethyl)sulfanium bromide :

  • Crystal System : Orthorhombic
  • Space Group : Pbca
  • Unit Cell Dimensions :
    • a = 15.7951 Å
    • b = 7.4122 Å
    • c = 19.007 Å
  • Hydrogen Bonding : C–H⋯Br interactions stabilize the lattice, with π-π stacking between phenyl rings (centroid distance: 3.946 Å) .

In contrast, this compound’s longer alkyl chain may lead to less dense packing and reduced crystallinity, favoring amorphous phases in composite materials.

Functional Comparisons

Antimicrobial Activity

Sulfonium salts with hydrophobic chains (e.g., octyl) likely disrupt microbial membranes via cationic interactions, akin to quaternary ammonium compounds.

Biological Activity

Dimethyl(octyl)sulfanium bromide (also known as octyl dimethyl sulfonium bromide) is a quaternary ammonium compound characterized by its unique sulfonium ion structure. It has gained attention due to its surfactant properties and biological activity, particularly as an antimicrobial agent. This article explores its synthesis, biological efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is composed of a sulfur atom bonded to two methyl groups and one octyl group, with bromide serving as the counterion. Its chemical formula is C₁₃H₁₉BrS. The presence of the octyl group imparts hydrophobic characteristics, enhancing solubility in organic solvents while retaining some water solubility, making it effective in various applications.

Synthesis Methods

The synthesis of this compound typically involves quaternization reactions, where an amine reacts with an alkyl halide. Common methods include:

  • Quaternization Reaction : Reacting dimethylamine with octyl bromide.
  • Solvent Selection : High-polarity solvents can enhance reaction efficiency and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains while maintaining low cytotoxicity levels. The mechanism of action is believed to involve disruption of microbial membranes due to its quaternary structure, which enhances its antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Bacterial Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16
Salmonella enterica128

These MIC values demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential for use in medical applications such as disinfectants and preservatives in food packaging .

Cytotoxicity Studies

In addition to its antimicrobial properties, studies have shown that this compound exhibits low cytotoxicity towards human cell lines. This characteristic is crucial for its application in consumer products, particularly those in contact with skin or mucous membranes.

Table 2: Cytotoxicity Results on Human Cell Lines

Cell LineIC50 (μg/mL)
HEK293 (Human Embryonic Kidney)>100
HaCaT (Human Keratinocyte)>100

These results indicate that the compound can be safely used in formulations without significant adverse effects on human cells .

Medical Applications

Due to its antibacterial properties, this compound is suitable for use in medical equipment sterilization and as an antimicrobial agent in healthcare settings. Its ability to disrupt bacterial membranes makes it a valuable component in formulations aimed at preventing infections.

Industrial Applications

The compound's surfactant properties also make it useful in various industrial applications, including:

  • Polymer Composites : Enhancing mechanical properties and antibacterial activity when incorporated into materials like polystyrene.
  • Cosmetics : Used in hair conditioners and skin care products due to its conditioning effects.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus. Results showed a significant reduction in biofilm formation at concentrations as low as 16 μg/mL, suggesting its potential for preventing device-related infections.
  • Polymer Composite Research : Research demonstrated that incorporating this compound into ABS (Acrylonitrile Butadiene Styrene) composites improved both mechanical strength and antibacterial properties, making these materials suitable for medical applications .

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